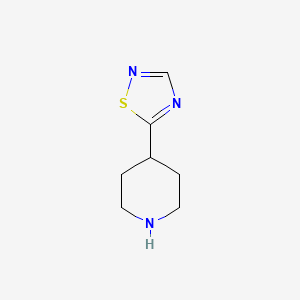![molecular formula C8H18N2O B13468725 [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Aminomethylation: The piperidine is subjected to aminomethylation using formaldehyde and a suitable amine source, such as methylamine, under controlled conditions.
Hydroxymethylation: The resulting aminomethylpiperidine is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules that can modulate various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the aminomethyl and hydroxymethyl groups.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Hydroxypiperidine: A compound with a hydroxyl group attached to the piperidine ring.
Uniqueness
[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to form multiple types of chemical bonds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-1-methylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-8(6-9,7-11)3-5-10/h11H,2-7,9H2,1H3 |
Clave InChI |
WLIZKYVOGBEEJA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
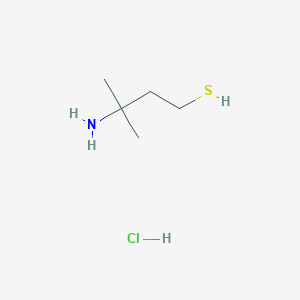
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
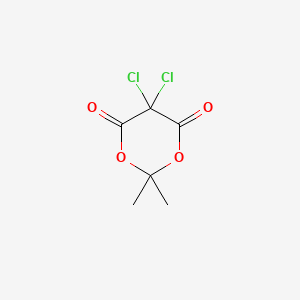
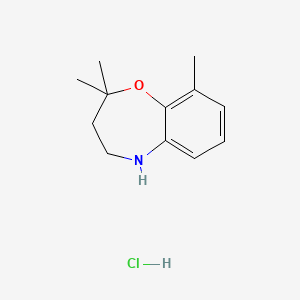
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

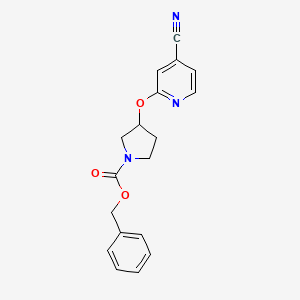
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)

